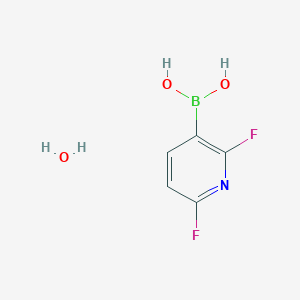
2,6-Difluoropyridine-3-boronic acid hydrate
Übersicht
Beschreibung
2,6-Difluoropyridine-3-boronic acid hydrate is a compound with the empirical formula C5H6BF2NO3 and a molecular weight of 176.91 . It is extensively utilized in the biomedical sector, particularly in the realm of pharmaceutical drug advancement and therapeutic interventions targeting a myriad of ailments .
Synthesis Analysis
The synthesis of 2,6-Difluoropyridine-3-boronic acid involves several steps. Initially, n-butyllithium is added to diisopropylamine in THF at -10°. The mixture is then cooled to -60° to -70° and 2,6-difluoropyridine is added. After stirring for 15 minutes, trimethylborate is added at -60°. The mixture is allowed to warm to -30° and is hydrolyzed by the addition of HCl and H2O. After customary work-up, 2,6-difluoropyridine-3-boronic acid is obtained.Molecular Structure Analysis
The molecular structure of 2,6-Difluoropyridine-3-boronic acid hydrate can be represented by the SMILES stringO.OB(O)c1ccc(F)nc1F . The InChI representation is 1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 . Physical And Chemical Properties Analysis
2,6-Difluoropyridine-3-boronic acid hydrate is a solid compound . It should be stored at 2-8°C . The compound should be kept away from heat, flames, and sparks, and should not be mixed with oxidizing agents .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
2,6-Difluoropyridine-3-boronic acid hydrate: is extensively utilized in the pharmaceutical industry for drug development. Its boronic acid group is particularly useful in the synthesis of various pharmaceutical compounds through cross-coupling reactions like Suzuki-Miyaura coupling . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in constructing complex molecular structures found in many drugs.
Material Science
In material science, this compound serves as a precursor for the synthesis of advanced materials. Its ability to form stable complexes with various substrates makes it valuable for creating new polymers and coatings that could have enhanced properties like increased durability or chemical resistance .
Chemical Synthesis
2,6-Difluoropyridine-3-boronic acid hydrate: plays a critical role in chemical synthesis, especially in the formation of organoboron compounds used in various organic reactions. Its stability and reactivity make it a preferred choice for chemists working on complex synthetic pathways .
Agriculture
While direct applications in agriculture are not well-documented, compounds like 2,6-Difluoropyridine-3-boronic acid hydrate may be involved in the synthesis of agrochemicals. These compounds can be intermediates in creating pesticides or herbicides that protect crops from pests and diseases .
Environmental Science
In environmental science, this compound’s derivatives could be used in the detection and removal of environmental pollutants. Its chemical structure allows for potential use in sensor technologies that monitor environmental contaminants .
Biochemistry
In biochemistry, 2,6-Difluoropyridine-3-boronic acid hydrate is used in proteomics research. It can be part of the study of protein interactions and functions, as boronic acids can bind to certain enzymes and influence their activity .
Diagnostics
This compound may find applications in the development of diagnostic assays. Boronic acids can interact with various biomolecules, which could be harnessed to create diagnostic tools for detecting diseases or monitoring biological processes .
Food Industry
Although not typically associated with the food industry, compounds like 2,6-Difluoropyridine-3-boronic acid hydrate could be used in the synthesis of food-grade materials or additives that require specific chemical functionalities .
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing. If ingested, the mouth should be cleaned with water and the victim should drink plenty of water .
Zukünftige Richtungen
As a pivotal compound in the biomedical sector, 2,6-Difluoropyridine-3-boronic acid hydrate has a promising future in pharmaceutical drug advancement and therapeutic interventions. Its unique molecular arrangement allows it to selectively target biological receptors and enzymes, making it a valuable tool in managing various ailments .
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in the target molecules .
Mode of Action
It’s known that boronic acids can form reversible covalent bonds with hydroxyl groups in biological targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Boronic acids are known to participate in various organic synthesis reactions, including cyclization reactions, nucleophilic substitution reactions, and condensation of amino acids .
Result of Action
The compound’s ability to form reversible covalent bonds with hydroxyl groups in biological targets suggests it may influence the function of these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Difluoropyridine-3-boronic acid hydrate. For instance, the compound is a white crystalline solid that is soluble in water and some organic solvents . It has good thermal stability and chemical stability . These properties suggest that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals .
Eigenschaften
IUPAC Name |
(2,6-difluoropyridin-3-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF2NO2.H2O/c7-4-2-1-3(6(10)11)5(8)9-4;/h1-2,10-11H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROAWUNJFURWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)F)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660304 | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoropyridine-3-boronic acid hydrate | |
CAS RN |
1072952-27-2 | |
| Record name | Boronic acid, B-(2,6-difluoro-3-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Difluoropyridin-3-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



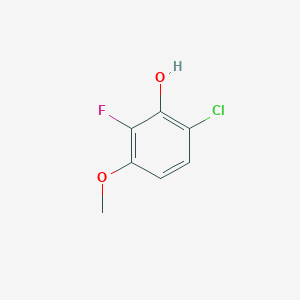


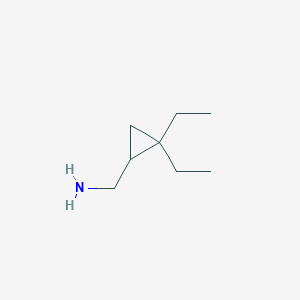
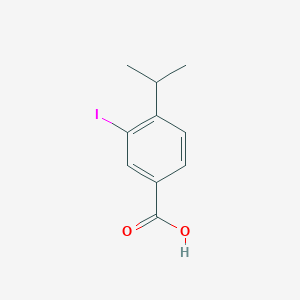
![5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B1451333.png)

![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
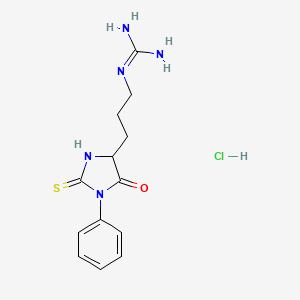
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
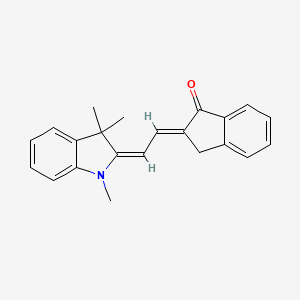

![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)